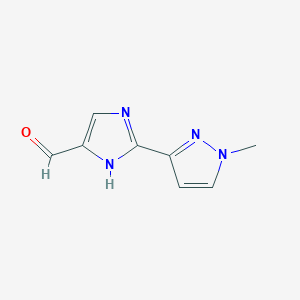
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-pyrazolecarboxaldehyde with an imidazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally starts with the preparation of the pyrazole and imidazole precursors, followed by their condensation and cyclization under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products Formed
Oxidation: 2-(1-Methyl-3-pyrazolyl)imidazole-5-carboxylic acid.
Reduction: 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol.
Substitution: Various substituted imidazole or pyrazole derivatives depending on the reagents used
Scientific Research Applications
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of antiviral and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazole and pyrazole rings play a crucial role in binding to active sites of enzymes or receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-3-pyrazolyl)imidazole-4-carbaldehyde
- 2-(1-Methyl-3-pyrazolyl)imidazole-5-carboxylic acid
- 1-Methyl-3-pyrazolecarboxaldehyde
Uniqueness
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both imidazole and pyrazole rings in a single molecule enhances its versatility in various synthetic and biological applications .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H8N4O/c1-12-3-2-7(11-12)8-9-4-6(5-13)10-8/h2-5H,1H3,(H,9,10) |
InChI Key |
YRUVRWILHWALIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


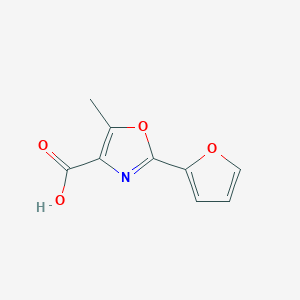
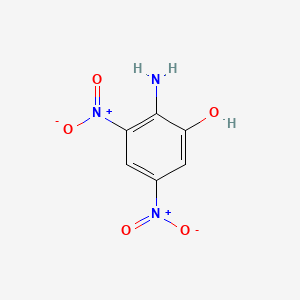
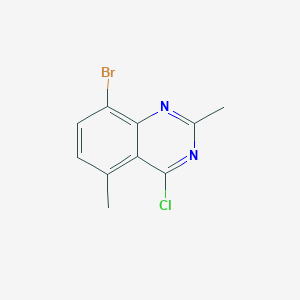
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
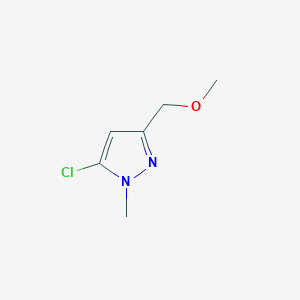

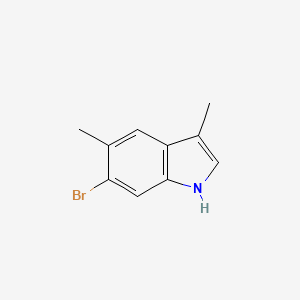
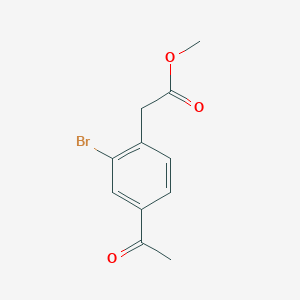
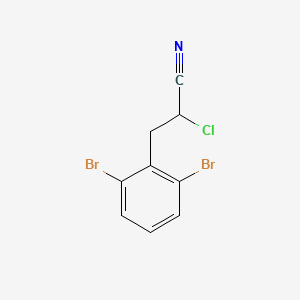
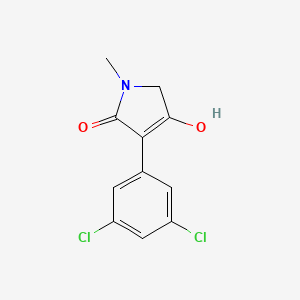
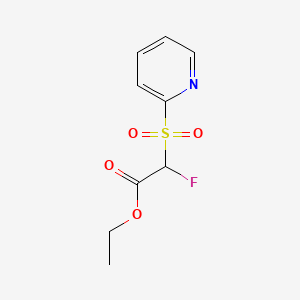
![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)
